2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid is a synthetic compound often used in the field of organic chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in peptide synthesis .
Mechanism of Action
Target of Action
The primary target of the compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid”, also known as “Fmoc-DL-3-methoxy-2-methyl-alanine”, is the amino group of an activated incoming amino acid during peptide synthesis . The compound acts as a protecting group for the amino group, preventing it from reacting with other groups during the synthesis process .
Mode of Action
The compound “this compound” interacts with its target by forming a carbamate linkage with the amino group of the incoming amino acid . This interaction protects the amino group from unwanted reactions during peptide synthesis .
Biochemical Pathways
The compound “this compound” affects the peptide synthesis pathway. It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The compound’s action on this pathway enables the production of peptides for research in the post-genomic world .
Pharmacokinetics
The pharmacokinetic properties of “this compound” are primarily related to its role in peptide synthesis. The compound is stable under the conditions used in peptide synthesis . Its stability and reactivity are crucial for its bioavailability during the synthesis process .
Result of Action
The molecular effect of the action of “this compound” is the formation of a carbamate linkage with the amino group of an incoming amino acid . This linkage protects the amino group from unwanted reactions, allowing for the efficient synthesis of peptides . On a cellular level, the compound enables the production of peptides that can be used in various biological research and applications .
Action Environment
The action of “this compound” is influenced by the environmental conditions of the peptide synthesis process. The compound is stable and reactive under the conditions typically used in peptide synthesis . Factors such as temperature, solvent, and pH can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the study of protein structure and function.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Similar in structure but with a phenylalanine backbone.
Fmoc-Asp(OAll)-OH: Contains an aspartic acid backbone with an allyl ester group.
Fmoc-allyl-Gly-OH: Features a glycine backbone with an allyl ester group.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid is unique due to its specific combination of the Fmoc protecting group and the methoxy-methylpropanoic acid backbone. This combination provides specific reactivity and stability characteristics that are valuable in peptide synthesis and other chemical applications .
Biological Activity
The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid , also known by its CAS number 150114-97-9 , is a derivative of fluorenone, a structure known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- Structure : The compound features a fluorenyl moiety, which is crucial for its biological activity. The presence of the methoxy and carbonyl functional groups enhances its solubility and bioavailability.
The biological activity of fluorenone derivatives, including the compound , is primarily attributed to their ability to interact with various biological targets. Key mechanisms include:
- Antimicrobial Activity : Fluorenone derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that modifications in the aryl moiety can enhance the inhibitory effects against both planktonic and biofilm states of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The fluorenone framework has been associated with antiproliferative effects in cancer cells. Certain derivatives have been identified as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair processes in cancer cells .
- Antioxidant Properties : Compounds derived from fluorenone have demonstrated potent antioxidant activities, which can protect cells from oxidative stress and related diseases .
Research Findings
Recent studies have explored the biological activity of fluorenone derivatives extensively. Here are some highlighted findings:
- Case Study 1 : A study synthesized various O-aryl-carbamoyl-oxymino-fluorene derivatives and evaluated their antimicrobial activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. Some compounds exhibited low inhibitory concentrations comparable to standard antibiotics .
- Case Study 2 : Another investigation focused on the antiproliferative effects of 2,7-diamidofluorenones, revealing that compounds with linear alkyl side chains showed superior activity compared to those with branched groups .
Data Table: Biological Activities of Fluorenone Derivatives
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(12-25-2,18(22)23)21-19(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGBVYFOYCYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.